Limk-IN-2
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Overview
Description
Limk-IN-2 is a small-molecule inhibitor that targets LIM domain kinases 1 and 2 (LIMK1 and LIMK2). These kinases play a crucial role in regulating actin cytoskeleton dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound can modulate actin dynamics, making it a promising candidate for therapeutic applications in cancer and neurological disorders .
Preparation Methods
The synthesis of Limk-IN-2 involves several steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as amination, cyclization, and functional group modifications. The final product is purified using chromatographic techniques to obtain this compound in high purity .
For industrial production, the process is scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and reproducibility. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Limk-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Limk-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the role of LIM kinases in actin cytoskeleton dynamics and cell motility.
Biology: In cell biology, this compound helps elucidate the signaling pathways involving LIM kinases and their impact on cellular processes such as migration, proliferation, and differentiation.
Medicine: this compound shows potential as a therapeutic agent for treating cancers and neurological disorders by inhibiting LIM kinases and modulating actin dynamics.
Mechanism of Action
Limk-IN-2 exerts its effects by selectively inhibiting LIMK1 and LIMK2. These kinases are involved in the phosphorylation and inactivation of cofilin, which regulates actin filament dynamics. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to increased actin depolymerization and altered cytoskeletal dynamics. This mechanism of action is crucial for its therapeutic potential in diseases where actin dynamics play a significant role, such as cancer and neurological disorders .
Comparison with Similar Compounds
Limk-IN-2 can be compared with other LIM kinase inhibitors such as TH-257, LIJTF500025, and LIMKi3. These compounds share a similar mechanism of action by targeting LIMK1 and LIMK2, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity and efficacy in inhibiting LIM kinases, making it a valuable tool for studying LIM kinase function and developing therapeutic strategies .
Similar Compounds
- TH-257
- LIJTF500025
- LIMKi3
These compounds have been evaluated for their potency and selectivity in various enzymatic and cellular assays, highlighting their potential as pharmacological tools for studying LIM kinase function .
Properties
Molecular Formula |
C28H27N5O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(3-methoxyphenyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-35-23-7-3-5-21(15-23)20-4-2-6-22(14-20)32-28(34)33-12-10-19(11-13-33)26-25-24(18-8-9-18)16-29-27(25)31-17-30-26/h2-7,10,14-18H,8-9,11-13H2,1H3,(H,32,34)(H,29,30,31) |
InChI Key |
ZEVYGJZIWQEHME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)N3CCC(=CC3)C4=C5C(=CNC5=NC=N4)C6CC6 |
Origin of Product |
United States |
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